11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
Description
This compound is a polycyclic heterocyclic system featuring a tetracyclic backbone fused with oxygen (8-oxa) and four nitrogen atoms (12,13,15,17-tetraaza). Key structural elements include:
- Substituents: A 2,3-dimethoxyphenyl group at position 11 and a 3-methylphenyl group at position 7. These substituents influence electronic properties and steric interactions.
- Ring System: The [8.7.0.0²,⁷.0¹²,¹⁶]heptadeca framework comprises fused bicyclic and tricyclic segments, creating a rigid, planar geometry conducive to π-π stacking interactions .
Its structural complexity necessitates advanced synthetic strategies, likely involving cycloaddition or multi-step annulation reactions .
Properties
IUPAC Name |
11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-16-8-6-9-17(14-16)25-22-23(18-10-4-5-12-20(18)34-25)30-27-28-15-29-31(27)24(22)19-11-7-13-21(32-2)26(19)33-3/h4-15,24-25H,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICWMTOZIPICNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=C(C(=CC=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, the use of continuous flow reactors, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Compared to ’s pentazatetracyclo derivative, the target lacks ketone groups, which may enhance metabolic stability in biological systems .
- Substituent diversity (e.g., deuterated chains in vs. methoxy groups in the target) highlights tailored synthetic approaches for modulating physicochemical properties .
Physicochemical Properties
Lipophilicity and Solubility
Hydrogen Bonding and Retention Behavior
- Intramolecular hydrogen bonding between the oxa group and adjacent nitrogen atoms may stabilize the target’s conformation, akin to flavonoid systems in . This could enhance chromatographic retention in reverse-phase HPLC .
Biological Activity
The compound 11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene (CAS Number: 868147-94-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features multiple functional groups that may contribute to its biological activity. The IUPAC name indicates the presence of dimethoxy and methyl phenyl groups along with a tetraazatetracyclic framework.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3 |
| Molecular Weight | 467.529 g/mol |
| CAS Number | 868147-94-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of aromatic rings. Specific methodologies can vary depending on the desired yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties against various pathogens. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, suggesting potential applications in treating drug-resistant infections .
- Minimum Inhibitory Concentration (MIC) : In a study involving related compounds, MIC values were determined for several derivatives against resistant bacterial strains. Compounds exhibited MICs as low as 2 µg/mL for MRSA .
Cytotoxicity
Evaluating the cytotoxic effects on human cell lines is crucial for assessing the safety profile of new compounds:
- Cell Viability : In studies using HEK293 embryonic kidney cells, compounds demonstrated high cell viability (over 90%) at concentrations significantly higher than their MICs against bacteria . This suggests a favorable therapeutic index.
Case Studies
- Case Study on Antibacterial Efficacy :
- Toxicological Assessment :
Q & A
Q. What are the key steps in synthesizing this tetraazatetracyclic compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the nitrogen-containing heterocycles. For example:
- Step 1 : Condensation of substituted phenyl precursors (e.g., 2,3-dimethoxyphenyl and 3-methylphenyl derivatives) with azide or amine reagents to form intermediate rings.
- Step 2 : Oxidative coupling or [3+2] cycloaddition to integrate the oxygen and nitrogen atoms into the tetracyclic framework.
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF or THF) to minimize side products .
- Validation : Monitor intermediates via TLC and characterize using (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography is the gold standard for structural elucidation. For example, bond lengths in similar tetraazatetracyclic compounds show:
- C–N bonds: 1.32–1.38 Å
- C–O bonds: 1.43–1.47 Å
- Dihedral angles between aromatic rings: 15–25° .
- Spectral data :
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C–N (1240–1280 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks at m/z 450–460 (M⁺) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Challenges : Low solubility in common solvents (e.g., water, ethanol) and co-elution of byproducts during column chromatography.
- Solutions :
- Use mixed solvents (e.g., CHCl₃:MeOH 9:1) for recrystallization.
- Employ gradient HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve polar impurities .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s electronic properties and reactivity?
- DFT calculations (e.g., B3LYP/6-311G**) reveal:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity.
- Electrostatic potential maps : High electron density at the methoxy and methylphenyl groups, suggesting nucleophilic attack sites .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Case study : Replacing the 3-methylphenyl group with a 4-chlorophenyl moiety (as in a related compound) increased cytotoxicity (IC₅₀ from 12 µM to 5 µM in HeLa cells) .
- Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling.
- Test activity using MTT assays and correlate with Hammett σ values of substituents .
Q. What strategies resolve contradictions in spectral data interpretation?
- Problem : Overlapping signals for methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.3–2.5 ppm).
- Solutions :
- Use to assign coupling patterns.
- Compare experimental data with computed NMR shifts (e.g., using Gaussian09) to validate assignments .
Methodological Recommendations
- For reproducibility : Document reaction times and quenching methods (e.g., rapid cooling to -20°C prevents ring-opening side reactions) .
- For mechanistic studies : Use isotopic labeling (e.g., ) to track nitrogen migration during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
